5-(3,5-Dimethylphenyl)isoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-8(2)5-9(4-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
LFLBDQHIWVYSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NO2)N)C |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies for 5 3,5 Dimethylphenyl Isoxazol 3 Amine
Reactions at the Isoxazol-3-amine Functionality
The primary amine at the C-3 position of the isoxazole (B147169) ring is a key functional group that readily participates in a variety of classical amine reactions. Its reactivity allows for the introduction of a wide range of substituents, significantly altering the molecule's physicochemical properties.
The nucleophilic nature of the isoxazol-3-amine enables straightforward N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or dimethyl sulfate, often in the presence of a base to neutralize the acid byproduct. nih.gov A greener approach involves the use of dimethyl carbonate (DMC) with a suitable catalyst, which can selectively yield N-methylated products. nih.gov This method avoids the use of toxic reagents and minimizes waste. nih.gov
N-acylation is typically performed using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction proceeds efficiently to yield the corresponding N-acyl derivatives. These reactions are fundamental for introducing diverse alkyl and acyl chains to the core structure.
Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is illustrative and based on general reaction principles for primary amines.
| Reaction Type | Reagent | Product Name |
| N-Methylation | Dimethyl carbonate (DMC) | N-Methyl-5-(3,5-dimethylphenyl)isoxazol-3-amine |
| N-Ethylation | Ethyl iodide | N-Ethyl-5-(3,5-dimethylphenyl)isoxazol-3-amine |
| N-Benzylation | Benzyl bromide | N-Benzyl-5-(3,5-dimethylphenyl)isoxazol-3-amine |
| N-Acetylation | Acetyl chloride | N-(5-(3,5-Dimethylphenyl)isoxazol-3-yl)acetamide |
| N-Benzoylation | Benzoyl chloride | N-(5-(3,5-Dimethylphenyl)isoxazol-3-yl)benzamide |
The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry, often used to introduce bioisosteric groups or to modulate biological activity. nih.gov The reaction of 5-(3,5-dimethylphenyl)isoxazol-3-amine with carboxylic acids or their activated derivatives (like acyl chlorides) leads to the formation of a stable amide bond. scholarsresearchlibrary.com
Similarly, sulfonamides are readily synthesized by reacting the amine with a variety of sulfonyl chlorides in the presence of a base. ijarsct.co.in This reaction is robust and allows for the incorporation of diverse aryl and alkyl sulfonyl moieties. The resulting sulfonamide group can act as a hydrogen bond acceptor and has a distinct geometry compared to an amide, which can be crucial for molecular recognition. nih.gov
Table 2: Representative Amide and Sulfonamide Derivatives This table is illustrative and based on established synthetic methods for amide and sulfonamide formation.
| Linkage Type | Reagent | Product Name |
| Amide | 4-Chlorobenzoyl chloride | 4-Chloro-N-(5-(3,5-dimethylphenyl)isoxazol-3-yl)benzamide |
| Amide | Cyclopropanecarbonyl chloride | N-(5-(3,5-Dimethylphenyl)isoxazol-3-yl)cyclopropanecarboxamide |
| Sulfonamide | Benzenesulfonyl chloride | N-(5-(3,5-Dimethylphenyl)isoxazol-3-yl)benzenesulfonamide |
| Sulfonamide | Methanesulfonyl chloride | N-(5-(3,5-Dimethylphenyl)isoxazol-3-yl)methanesulfonamide |
| Sulfonamide | 4-Toluenesulfonyl chloride | N-(5-(3,5-Dimethylphenyl)isoxazol-3-yl)-4-methylbenzenesulfonamide |
The primary amino group can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). nih.govgoogle.com The resulting isoxazolyl diazonium salt is a versatile intermediate for a range of synthetic transformations.
One of the most common applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. nih.govmdpi.com Furthermore, the diazonium group can be replaced by a variety of substituents through Sandmeyer-type reactions, allowing for the introduction of halides (–Cl, –Br), cyano (–CN), and hydroxyl (–OH) groups at the C-3 position of the isoxazole ring.
Electrophilic Substitution Reactions on the Isoxazole Ring (Position 4)
The isoxazole ring, while being an aromatic heterocycle, exhibits distinct reactivity towards electrophilic substitution. Theoretical and experimental studies show that the C-4 position is the most nucleophilic and thus the preferred site for electrophilic attack. reddit.com The presence of the activating amino group at C-3 further enhances the electron density at the C-4 position, facilitating substitution.
Common electrophilic aromatic substitution (SEAr) reactions can be performed on the isoxazole ring under appropriate conditions. wikipedia.org For instance, halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration (e.g., with nitric acid/sulfuric acid), and sulfonation can be directed to the C-4 position to introduce a range of functional groups.
Table 3: Electrophilic Substitution at the C-4 Position of the Isoxazole Ring
| Reaction | Reagent(s) | Product Name |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-(3,5-dimethylphenyl)isoxazol-3-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-5-(3,5-dimethylphenyl)isoxazol-3-amine |
| Nitration | HNO₃ / H₂SO₄ | 5-(3,5-Dimethylphenyl)-4-nitroisoxazol-3-amine |
Modifications of the 3,5-Dimethylphenyl Substituent
The 3,5-dimethylphenyl ring is another key site for derivatization. The two methyl groups are activating, ortho, para-directing substituents. youtube.com This directs incoming electrophiles to the positions ortho and para relative to them, which are positions 2, 4, and 6 of the phenyl ring. The isoxazol-3-amine moiety at position 1 also influences the regioselectivity of the reaction.
Standard electrophilic aromatic substitution reactions can be employed to functionalize this ring. For example, nitration or halogenation would be expected to occur at the 2, 4, or 6 positions. The precise outcome can be influenced by steric hindrance and the electronic nature of the isoxazolylamino group.
Side-Chain Modifications of Methyl Groups
The two methyl groups on the 3,5-dimethylphenyl moiety represent key handles for structural modification. These benzylic positions are more reactive than alkyl groups on a non-aromatic system due to the stabilization of reaction intermediates by the adjacent phenyl ring. libretexts.org Common strategies for their modification include oxidation and halogenation.
Oxidation: The benzylic methyl groups can be oxidized to introduce oxygen-containing functional groups, such as aldehydes or carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) typically convert benzylic carbons directly to carboxylic acids, provided at least one benzylic hydrogen is present. chemistrysteps.com This transformation would yield the corresponding dicarboxylic acid derivative. Selective oxidation to the aldehyde stage is more challenging as aldehydes are easily oxidized further. acs.org However, specific methods, sometimes employing transition metal catalysts or indirect sequences, have been developed to achieve this. tandfonline.comthieme-connect.de For instance, a multi-step process involving initial bromination followed by reaction with a suitable oxidant can provide the aldehyde. tandfonline.com
Halogenation: Free-radical halogenation is a highly effective method for functionalizing the benzylic position. chemistrysteps.comnumberanalytics.com Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or light, can selectively introduce a bromine atom onto one or both methyl groups. chemistrysteps.comjove.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, making the process highly regioselective for the position adjacent to the aromatic ring. libretexts.org The resulting benzylic halides are versatile synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups (e.g., alcohols, ethers, amines, nitriles).
The table below summarizes potential side-chain modifications of the methyl groups.
| Transformation | Reagents and Conditions | Potential Product(s) | Reference |
| Oxidation to Carboxylic Acid | KMnO₄ or Na₂Cr₂O₇, heat | 5-(3,5-Dicarboxyphenyl)isoxazol-3-amine | chemistrysteps.com |
| Monobromination | N-Bromosuccinimide (NBS), CCl₄, light or initiator | 5-(3-Bromomethyl-5-methylphenyl)isoxazol-3-amine | jove.com |
| Dibromination | N-Bromosuccinimide (NBS) (excess), CCl₄, light | 5-(3,5-Bis(bromomethyl)phenyl)isoxazol-3-amine | chemistrysteps.com |
| Conversion to Alcohol (from bromide) | NaOH(aq) or H₂O | 5-(3-(Hydroxymethyl)-5-methylphenyl)isoxazol-3-amine |
Ring Transformations of the Isoxazole Core
The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to various ring-opening and rearrangement reactions. wikipedia.org These transformations are valuable for converting the isoxazole scaffold into other heterocyclic systems or acyclic intermediates.
Reductive Ring Opening: The N-O bond of the isoxazole ring can be cleaved under reductive conditions. For example, reagents like molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water have been shown to reductively open the isoxazole ring to yield β-aminoenones. rsc.org This transformation provides access to functionalized acyclic structures that can be used in further synthetic elaborations.
Photochemical Rearrangements: Isoxazoles can undergo significant transformations upon exposure to UV light. A common photochemical reaction is the rearrangement of an isoxazole to an oxazole, which is believed to proceed through an azirine intermediate. wikipedia.orgnih.gov Another photochemical pathway can convert isoxazoles into ketenimines, which are highly reactive intermediates. These ketenimines can be trapped with nucleophiles, such as hydrazines, to generate different heterocyclic systems like pyrazoles. nih.gov
Base-Promoted Ring Opening: Isoxazoles can be opened under basic conditions. The reaction is initiated by deprotonation at a carbon atom of the ring, leading to the cleavage of the N-O bond. acs.org This can lead to the formation of various products depending on the substitution pattern and reaction conditions. For instance, some isoxazoles can rearrange to oxazoles under basic conditions via a proposed Neber-type rearrangement mechanism. rsc.org
Other Ring Transformations: Electrophilic attack can also initiate ring opening. For example, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor can lead to a ring-opening fluorination, producing α-fluorocyanoketones. acs.orgresearchgate.netnih.gov Furthermore, intramolecular cyclizations and rearrangements of substituents on the isoxazole ring can lead to the formation of fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines. beilstein-journals.org
The table below outlines potential ring transformations of the isoxazole core.
| Transformation Type | Reagents and Conditions | Potential Intermediate/Product | Reference |
| Reductive Ring Opening | Mo(CO)₆, H₂O, heat | β-aminoenone derivative | rsc.org |
| Photochemical Rearrangement | UV light (hν) | Oxazole or Ketenimine derivative | nih.gov |
| Ketenimine Trapping | Hydrazine (H₂N-NH₂) | Pyrazole derivative | nih.gov |
| Base-Promoted Rearrangement | Base (e.g., Cs₂CO₃), heat | Oxazole derivative | rsc.org |
| Ring-Opening Fluorination | Selectfluor | α-fluorocyanoketone derivative | acs.orgresearchgate.net |
Structure Activity Relationship Sar Investigations in 5 3,5 Dimethylphenyl Isoxazol 3 Amine Analogues
Methodological Approaches to SAR Studies
The investigation of SAR for isoxazole (B147169) derivatives employs a combination of computational and experimental techniques to build a comprehensive understanding of how chemical structure dictates biological function.
Computational Techniques:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are frequently developed to correlate the physicochemical properties of the compounds with their biological activities. tandfonline.com These models help in designing new compounds with potentially higher efficacy. tandfonline.com
Molecular Docking: This method is used to predict the binding orientation of the isoxazole analogues within the active site of a target protein or receptor. tandfonline.com It provides insights into specific interactions, such as hydrogen bonds and hydrophobic contacts, guiding further structural modifications. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are performed to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the molecular interactions. tandfonline.com
In Silico ADMETox Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) properties of newly designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. tandfonline.com
Experimental Techniques:
Chemical Synthesis: The core of SAR studies involves the synthesis of a series of analogues where specific parts of the lead compound are systematically varied. nih.govresearchgate.net This includes creating derivatives with different substituents at various positions on the isoxazole and phenyl rings.
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the chemical structures of the synthesized analogues.
Biological Assays: In vitro and in vivo assays are conducted to measure the biological activity of the synthesized compounds. For instance, anticancer activity is often evaluated against a panel of cancer cell lines to determine potency and selectivity. mdpi.comresearchgate.net
Influence of Substituents on the Isoxazole Ring (Positions 3 and 4)
Modifications to the isoxazole ring itself, particularly at the 3- and 4-positions, have a significant impact on the activity of the analogues. The 3-amino group is a critical feature, but alterations at the adjacent 4-position can also modulate efficacy.
While the parent compound features a hydrogen at the 4-position, SAR studies on similar 3,5-disubstituted isoxazoles show that introducing small substituents at this position can influence the molecule's orientation within a binding pocket. For example, introducing a methyl group at the 4-position of a 5-phenylisoxazole (B86612) analogue was found to alter its activity profile, demonstrating the sensitivity of this position to substitution. researchgate.net The introduction of bulky groups at the C4 position is generally detrimental to activity, likely due to steric hindrance that prevents optimal binding with the target.
The substitution pattern on the isoxazole ring is a key determinant of biological activity. The table below summarizes the general impact of substitutions observed in various isoxazole-based compounds. nih.gov
| Position | Substituent Type | General Impact on Activity |
| Position 3 | Amino, Substituted Amino | Often crucial for activity; can be modified to tune potency and solubility. nih.gov |
| Position 4 | Small Alkyl, Halogen | Can modulate activity and selectivity; bulky groups are often detrimental. nih.gov |
| Position 5 | Substituted Phenyl | A primary site for modification to enhance binding and pharmacokinetic properties. nih.gov |
Impact of Modifications to the 3,5-Dimethylphenyl Moiety
The 3,5-dimethylphenyl group at the 5-position of the isoxazole ring is a key structural element that significantly influences the compound's biological profile. Modifications to this moiety, including the position and nature of the alkyl substituents, can lead to substantial changes in activity.
The arrangement of the methyl groups on the phenyl ring is critical. Changing the substitution pattern from 3,5-dimethyl to other isomers, such as 2,5-dimethyl or 3,4-dichloro, can alter the molecule's shape and electronic distribution, thereby affecting its interaction with biological targets. nih.govpleiades.online For example, the synthesis of 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine highlights the exploration of positional isomers to probe the steric and electronic requirements of the target's binding site. pleiades.online Studies on styryloxazoles have shown that the position of a substituent group on a heterocyclic ring can significantly affect the molecule's photobehavior and conformational equilibria, principles that also apply to SAR. researchgate.net The precise 3,5-disubstitution pattern may be optimal for fitting into a specific hydrophobic pocket in a target enzyme or receptor, whereas other isomers might cause steric clashes or fail to establish key contacts.
The methyl groups on the phenyl ring contribute to the molecule's activity through both steric and electronic effects.
Steric Effects: The size and placement of alkyl groups influence how the molecule fits into its binding site. mdpi.com The two methyl groups in the 3 and 5 positions provide steric bulk that can enhance van der Waals interactions within a hydrophobic pocket. Replacing these methyl groups with larger alkyl groups (e.g., ethyl, propyl) could either improve or diminish activity, depending on the size and shape of the binding pocket. mdpi.com Conversely, replacing them with smaller substituents (e.g., hydrogen) might result in a loss of key hydrophobic interactions.
Electronic Effects: Alkyl groups, such as methyl, are weakly electron-donating through an inductive effect and hyperconjugation. mdpi.com This can influence the electron density of the phenyl ring and, consequently, the entire molecule. nih.gov The electronic properties of the phenyl ring can be crucial for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. Modifying the substituents to be electron-withdrawing (e.g., halogens, nitro groups) would significantly alter these electronic properties and could lead to a drastic change in biological activity. nih.gov
The following table outlines the expected impact of modifying the phenyl ring substituents.
| Modification | Effect Type | Potential SAR Outcome |
| Change Isomer (e.g., to 2,5-dimethyl) | Steric/Conformational | May cause steric clash or improve fit in the binding pocket. |
| Increase Alkyl Size (e.g., to diethyl) | Steric | Could enhance hydrophobic interactions if the pocket is large enough, or decrease activity if it is too small. mdpi.com |
| Replace with H | Steric/Electronic | Likely reduces activity by removing key hydrophobic contacts. |
| Replace with Halogen | Electronic/Steric | Introduces an electron-withdrawing effect, altering potential π-π interactions. |
Role of the Amine Functionality in Structural Interactions
The 3-amine functionality (-NH2) on the isoxazole ring is a pivotal component for the biological activity of these compounds. Its primary role is to act as a hydrogen bond donor, forming critical interactions with amino acid residues (such as aspartate, glutamate (B1630785), or asparagine) in the active site of a target protein. The synthesis of various 3-aminoisoxazoles underscores the importance of this functional group in drug design. researchgate.net
Studies have shown that replacing a methyl group with an amino group at the C3 position can enhance the inhibitory activity and selectivity of isoxazole derivatives. nih.gov This highlights the favorability of the hydrogen-bonding capability of the amine over the hydrophobic nature of a methyl group at this specific position. Furthermore, the amino group can be derivatized to form amides or sulfonamides, which allows for fine-tuning of the molecule's physicochemical properties, such as solubility and membrane permeability, while potentially introducing new interaction points. pleiades.online The basicity of the amino group also means it can be protonated under physiological conditions, allowing it to form strong ionic interactions (salt bridges) with negatively charged residues in a binding pocket.
Conformational Analysis in SAR Elucidation
Structural studies of similar compounds, such as ethyl 5-phenylisoxazole-3-carboxylate, have shown that the phenyl and isoxazole rings are often nearly coplanar. nih.gov This planarity can be crucial for effective π-π stacking interactions with aromatic residues in a target's active site. The torsion angle between the two rings is a critical parameter; significant deviation from planarity could disrupt these interactions and reduce activity.
The methyl groups at the 3 and 5 positions of the phenyl ring can influence this conformation. While they may not force the rings out of planarity, they can restrict the rotation around the single bond connecting the two rings, favoring a specific low-energy conformation that is optimal for binding. Computational modeling and NMR spectroscopy techniques, such as the Nuclear Overhauser Effect (NOE), are valuable tools for determining the predominant conformation in solution and understanding how structural modifications impact this preferred 3D arrangement. mdpi.com
Molecular Interaction and Mechanistic Insights of 5 3,5 Dimethylphenyl Isoxazol 3 Amine Non Clinical
Identification of Potential Molecular Targets (e.g., Enzymes, Receptors)
The 3-aminoisoxazole (B106053) scaffold is a versatile pharmacophore present in compounds designed to interact with a diverse range of biological targets. Based on the activity of structurally related molecules, 5-(3,5-Dimethylphenyl)isoxazol-3-amine is hypothesized to interact with several classes of enzymes and receptors.
Potential molecular targets for isoxazole (B147169) derivatives include:
Ionotropic Glutamate (B1630785) Receptors (e.g., AMPA Receptors): The isoxazole ring is a key feature in molecules that act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netnih.govmdpi.com These modulators bind to an allosteric site on the receptor, enhancing its response to the endogenous ligand glutamate. The substitution pattern on the phenyl ring can significantly influence potency and selectivity for different AMPA receptor subunits. researchgate.net
Kinases: Certain isoxazole derivatives have been developed as kinase inhibitors, such as those targeting Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key protein in the DNA damage response pathway. nih.gov The specific substitution on the isoxazole and associated aryl groups is critical for achieving high-affinity binding to the ATP-binding pocket of the kinase.
Nuclear Receptors: Trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a target for autoimmune diseases. nih.govdundee.ac.uk In these cases, the isoxazole core serves as a central scaffold to position substituents that make key interactions within an allosteric binding site.
Amino Acid Transporters: Analogues of isoxazole-containing amino acids have shown inhibitory activity at the System xc- transporter, which is involved in glutamate export. nih.gov
Transient Receptor Potential (TRP) Channels: Isoxazole-3-carboxamide derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain and inflammation. nih.gov
Table 1: Potential Molecular Targets for Isoxazole-Based Compounds
| Target Class | Specific Example | Role of Isoxazole Moiety | Reference(s) |
|---|---|---|---|
| Ionotropic Receptors | AMPA Receptor | Core scaffold for positive allosteric modulators | researchgate.netnih.govmdpi.com |
| Kinases | ATR Kinase | Central scaffold for ATP-competitive inhibitors | nih.gov |
| Nuclear Receptors | RORγt | Scaffold for allosteric inverse agonists | nih.govdundee.ac.uk |
| Transporters | System xc- | Pharmacophore for transporter inhibitors | nih.gov |
| Ion Channels | TRPV1 | Core structure for channel antagonists | nih.gov |
Elucidation of Binding Modes and Interaction Mechanisms
The binding of this compound to a protein target is expected to be governed by a combination of non-covalent interactions. The molecule's distinct structural features—the heterocyclic isoxazole ring, the exocyclic amine, and the substituted phenyl ring—each contribute to the binding affinity and specificity.
Hydrogen bonds are critical for the specific recognition of a ligand by its target protein. In this compound, several atoms can participate in hydrogen bonding.
Amine Group (–NH₂): The primary amine at the 3-position of the isoxazole ring can act as a hydrogen bond donor, forming interactions with backbone carbonyls or amino acid side chains (e.g., Asp, Glu, Ser) in a receptor binding pocket.
Isoxazole Ring Nitrogen: The nitrogen atom within the isoxazole ring is a potential hydrogen bond acceptor. researchgate.net Studies of other isoxazole-containing ligands binding to receptors like RORγt show that this nitrogen can interact with backbone amide protons or donor side chains (e.g., Lys, Arg). nih.govdundee.ac.uk
Isoxazole Ring Oxygen: The oxygen atom of the isoxazole ring is generally a weaker hydrogen bond acceptor compared to the nitrogen but may still participate in stabilizing interactions. researchgate.net
Crystal structure analyses of related 3-aminoisoxazole compounds confirm their capacity to form robust intermolecular hydrogen bonds, often involving N-H···N interactions that link molecules into chains or layers. iucr.org
Hydrophobic interactions are a major driving force for ligand binding. The 3,5-dimethylphenyl group of the compound is the primary contributor to these interactions.
Dimethylphenyl Group: This bulky, nonpolar moiety is well-suited to occupy hydrophobic pockets within a protein binding site. The two methyl groups enhance the lipophilicity compared to an unsubstituted phenyl ring and can provide favorable van der Waals contacts with nonpolar amino acid residues such as Valine, Leucine, Isoleucine, and Phenylalanine. researchgate.net The specific 3,5-substitution pattern dictates the shape of the molecule and its complementarity to the topology of the binding site.
Both the isoxazole and the phenyl rings are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). researchgate.netnih.gov
Phenyl Ring Stacking: The dimethylphenyl ring can stack with the aromatic side chains of protein residues, contributing significantly to binding affinity. nih.gov
Isoxazole Ring Stacking: The electron distribution in the heterocyclic isoxazole ring also allows for stacking interactions. These interactions can be parallel-displaced or T-shaped (edge-to-face), depending on the geometry of the binding site. iucr.orgnih.gov The strength and nature of these interactions can be modulated by the heteroatoms within the ring. researchgate.net
Allosteric Modulation and Orthosteric Binding Hypotheses
Based on extensive research into isoxazole derivatives, this compound could potentially act as either an orthosteric or an allosteric modulator. nih.govnih.gov
Allosteric Modulation Hypothesis: Many isoxazole-containing compounds are known to be allosteric modulators. nih.govmdpi.comnih.gov They bind to a site on the receptor that is topographically distinct from the endogenous ligand (orthosteric) binding site. This binding induces a conformational change in the protein that alters the affinity or efficacy of the orthosteric ligand. For targets like AMPA receptors or RORγt, isoxazole derivatives have been shown to bind in well-defined allosteric pockets. mdpi.comnih.govdundee.ac.uk The 3,5-dimethylphenyl group would be critical for establishing specific contacts within such an allosteric site.
Orthosteric Binding Hypothesis: Alternatively, the compound could compete directly with an endogenous ligand for the orthosteric binding site. In this scenario, the 3-aminoisoxazole moiety might mimic a functional group of the natural substrate, while the dimethylphenyl group would occupy an adjacent hydrophobic region of the active site. For example, some isoxazole analogues of glutamate bind to the orthosteric site of the System xc- transporter. nih.gov
The ultimate binding mode—allosteric versus orthosteric—is target-dependent and can only be definitively determined through experimental methods such as X-ray crystallography or competitive binding assays.
Ligand-Protein Interaction Profiling
A hypothetical ligand-protein interaction profile for this compound can be constructed by considering the contributions of its constituent parts. This profile summarizes the potential non-covalent interactions that drive molecular recognition at a target binding site.
Table 2: Hypothesized Ligand-Protein Interaction Profile
| Molecular Feature | Potential Interaction Type(s) | Potential Interacting Protein Residues |
|---|---|---|
| **3-Amino Group (-NH₂) ** | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr; Backbone C=O |
| Isoxazole Ring (N atom) | Hydrogen Bond Acceptor | Lys, Arg, His, Gln, Asn; Backbone N-H |
| Isoxazole Ring (Aromatic System) | π-π Stacking | Phe, Tyr, Trp |
| 3,5-Dimethylphenyl Group | Hydrophobic Interactions, van der Waals Contacts | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |
| 3,5-Dimethylphenyl Group | π-π Stacking | Phe, Tyr, Trp |
In silico molecular docking studies on related compounds have been used to rationalize binding modes and support SAR. mdpi.commdpi.com Such studies predict that the amine and isoxazole nitrogen are key hydrogen-bonding anchors, while the substituted phenyl ring explores hydrophobic sub-pockets. The specific orientation and combination of these interactions determine the compound's affinity and selectivity for its molecular target.
Computational and Theoretical Studies on 5 3,5 Dimethylphenyl Isoxazol 3 Amine
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and other physicochemical characteristics. For isoxazole (B147169) derivatives, DFT analysis is commonly performed using basis sets like B3LYP/6-311+G(d,p) to study molecular geometry, electronic structure, and chemical reactivity descriptors. researchgate.netnih.gov
The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine key quantum chemical parameters that predict this behavior. researchgate.net For isoxazole derivatives, these calculations often involve optimizing the molecular geometry to find the most stable conformation and then computing various electronic properties. ijopaar.comresearchgate.net
Key reactivity descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. ijopaar.com
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. ijopaar.com
Global Hardness (η): A measure of the molecule's resistance to charge transfer, calculated as η = (I - A) / 2. researchgate.net
Mulliken Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2. researchgate.net
Chemical Potential (μ): The negative of electronegativity, μ = -χ. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η). researchgate.net
Studies on analogous compounds like 3-Amino-5-(4-fluorophenyl)isoxazole provide a framework for the expected values for these parameters, which help in predicting the molecule's stability and reactivity in chemical reactions. ijopaar.com
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |
Frontier Molecular Orbital (FMO) analysis, focusing on the HOMO and LUMO, is crucial for understanding chemical reactivity and electronic transitions. asianpubs.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cal-tek.eu It is widely used in drug discovery to predict how a ligand, such as 5-(3,5-Dimethylphenyl)isoxazol-3-amine, might interact with a biological target, typically a protein receptor. nih.gov This method is essential for rational drug design, helping to evaluate potential interactions and binding modes. nih.gov Numerous studies have employed docking for isoxazole derivatives to investigate their potential as inhibitors for targets like heat shock protein 90 (Hsp90) and cyclooxygenase (COX) enzymes. nih.govnih.gov
The success of a molecular docking simulation relies on two key components: the search algorithm and the scoring function. The algorithm generates various possible binding poses of the ligand in the protein's active site, while the scoring function estimates the binding affinity for each pose. u-strasbg.fr
Commonly used docking programs for isoxazole analogs include AutoDock, FlexX, Gold, and software suites like Schrodinger. nih.govu-strasbg.frresearchgate.nettexilajournal.com These programs employ different algorithms and scoring functions to evaluate ligand binding.
Scoring Functions: These functions calculate a score that represents the binding free energy. Examples include ChemScore, GoldScore, and the scoring functions within FlexX and Dock. u-strasbg.fr No single scoring function is universally superior, and their performance can vary depending on the protein-ligand system. u-strasbg.fr To improve prediction accuracy, a consensus scoring approach, where the results from two or three different scoring functions are combined, is often used. This method has been shown to significantly enhance hit rates in virtual screening campaigns. u-strasbg.fr
Docking studies provide detailed characterization of the binding site, identifying key amino acid residues and the nature of the interactions that stabilize the ligand-protein complex. For isoxazole-based inhibitors, these interactions typically include:
Hydrogen Bonds: Crucial for anchoring the ligand in the active site. For instance, in studies of Hsp90 inhibitors, the isoxazole scaffold often forms hydrogen bonds with residues like Asn51 and Gly97. bonviewpress.comresearchgate.net
Hydrophobic Interactions: The phenyl ring of the isoxazole derivative frequently engages in hydrophobic interactions with nonpolar residues in the binding pocket, such as Met98 and Val150 in Hsp90. nih.gov
Halogen Bonds: If halogen substituents are present, they can form specific halogen bonds that contribute to binding affinity. mdpi.com
Electrostatic Interactions: Charged groups can form salt bridges or other electrostatic interactions with acidic or basic residues in the target protein. bonviewpress.com
These detailed interaction maps are vital for understanding the structure-activity relationship (SAR) and for optimizing lead compounds to enhance their potency and selectivity. nih.gov
| Interaction Type | Description | Example Residues (Hsp90 Target) |
|---|---|---|
| Hydrogen Bond | Directional interaction between H-bond donor and acceptor. | Asn51, Gly97, Asp93 nih.govbonviewpress.comresearchgate.net |
| Hydrophobic Interaction | Interaction between nonpolar groups. | Met98, Val150 nih.gov |
| Electrostatic Interaction | Interaction between charged or polar groups. | Lys58, Asp58 nih.govbonviewpress.com |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify novel compounds with potential biological activity. nih.gov A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov
For a molecule like this compound, a pharmacophore model would likely include:
A hydrogen bond donor feature from the amine (-NH2) group.
A hydrogen bond acceptor feature from the nitrogen or oxygen atoms of the isoxazole ring.
A hydrophobic/aromatic feature corresponding to the 3,5-dimethylphenyl ring.
This model can be generated either based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govmdpi.com
Once a pharmacophore model is developed and validated, it is used as a 3D query to perform virtual screening on large chemical databases like ZINC or ChEMBL. researchgate.netnih.gov This process rapidly filters millions of compounds, identifying only those that match the defined pharmacophoric features. mdpi.comnih.gov The resulting hits are then subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for experimental testing. rsc.org This integrated approach of pharmacophore modeling, virtual screening, and molecular docking has proven to be a highly effective strategy for identifying novel lead compounds for various therapeutic targets. nih.govrsc.org
Ligand-Based Pharmacophore Model Generation
Ligand-based pharmacophore modeling involves identifying the essential three-dimensional chemical features that a molecule must possess to bind to a specific target receptor, based on a set of known active compounds. This technique is employed when the 3D structure of the target is unknown. For the isoxazole class, this would involve aligning a series of active derivatives to derive a common feature hypothesis, typically including hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov No published studies were found that specifically generate a ligand-based pharmacophore model using this compound as a template or part of a training set.
Structure-Based Pharmacophore Model Generation
When the crystal structure of a biological target is available, a structure-based pharmacophore model can be generated by analyzing the key interaction points between the ligand and the receptor's active site. This provides a more precise map of the features required for binding. While this method is common in drug design involving isoxazole-containing inhibitors, no research has been published detailing the generation of a structure-based pharmacophore model derived from the interaction of this compound with a specific protein target.
Database Screening for Novel Scaffolds
Pharmacophore models serve as 3D queries for screening large chemical databases to identify novel molecules, or scaffolds, that possess the required features for biological activity but may have a different core structure. This virtual screening approach is a powerful tool for lead hopping and discovering new intellectual property. A search of the literature did not identify any studies where a pharmacophore model derived from or related to this compound was used for database screening to find new chemical entities.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time, as well as to assess the stability of their interaction.
Conformational Dynamics Analysis
This analysis investigates the flexibility and accessible conformations of a molecule, both in isolation and when bound to a receptor. Understanding the conformational landscape of this compound would be crucial for predicting its binding mode and energetic profile. However, no specific MD simulation studies focusing on the conformational dynamics of this compound have been published. General studies on other heterocyclic compounds demonstrate how such analyses can reveal important structural movements relevant to biological function. nih.gov
Ligand-Protein Complex Stability Assessment
MD simulations are extensively used to evaluate the stability of a ligand-protein complex. By tracking metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, scientists can predict how strongly a ligand will bind to its target. tandfonline.comnih.gov This is a critical step in validating docking poses and understanding the determinants of binding affinity. The scientific literature lacks specific reports on MD simulations performed to assess the stability of a complex formed between this compound and any biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models help in predicting the activity of newly designed molecules and in understanding which physicochemical properties are key to their function. Numerous QSAR studies have been conducted on various series of isoxazole derivatives to guide the development of more potent agents. nih.govresearchgate.net These studies typically correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activities like enzyme inhibition or cellular potency. Nevertheless, a specific QSAR model developed for a series of analogs that includes this compound, or one that uses this compound as a reference, could not be located in the available literature.
Descriptor Selection and Model Development
The foundation of a robust QSAR model lies in the meticulous selection of molecular descriptors and the application of appropriate statistical methods for model development. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, steric, electronic, and topological properties.
For isoxazole derivatives, a diverse set of descriptors is typically calculated to capture the multifaceted nature of ligand-receptor interactions. These descriptors are often categorized as 1D, 2D, or 3D, depending on the dimensionality of the molecular representation from which they are derived. The selection of a subset of these descriptors that are most relevant to the biological activity is a critical step to avoid overfitting and to build a predictive model.
Descriptor Selection: The process often begins with the calculation of a large pool of descriptors using specialized software. For a series of isoxazole analogs, this could include:
Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight (MW), and molar refractivity (MR).
Topological Descriptors: Which describe the connectivity of atoms in a molecule, for instance, the Kier & Hall molecular connectivity indices.
Electronic Descriptors: Including dipole moment and partial charges, which are crucial for understanding electrostatic interactions.
Quantum Chemical Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity.
Once calculated, various statistical methods, such as genetic algorithms (GA) or stepwise regression, are employed to select a smaller, more manageable set of descriptors that have the most significant impact on the biological activity. jmchemsci.comnih.gov
Model Development: With the optimal set of descriptors, a mathematical model is developed to establish a correlation between these descriptors and the biological activity of the compounds. Several methods can be used to build QSAR models for isoxazole derivatives:
Multiple Linear Regression (MLR): This method generates a simple linear equation that is easy to interpret. nih.gov
Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them.
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to capture complex, non-linear relationships between structure and activity. nih.govnih.gov
For 3D-QSAR studies, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. mdpi.com These techniques are used to analyze the steric and electrostatic fields of a set of aligned molecules, providing a 3D map of where modifications to the structure would be expected to increase or decrease activity. mdpi.com
Below is an interactive data table illustrating a hypothetical selection of descriptors for a QSAR study on a series of isoxazole derivatives.
| Descriptor Type | Descriptor Name | Abbreviation | Typical Value Range | Relevance to Biological Activity |
| Physicochemical | Partition Coefficient | LogP | -1 to 5 | Lipophilicity and membrane permeability |
| Electronic | Dipole Moment | D | 0 to 10 Debye | Polarity and electrostatic interactions |
| Topological | Wiener Index | W | 100 to 1000 | Molecular branching and size |
| Quantum Chemical | HOMO Energy | EHOMO | -10 to -5 eV | Electron-donating ability |
| Quantum Chemical | LUMO Energy | ELUMO | -2 to 1 eV | Electron-accepting ability |
Predictive Capacity and Model Validation
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential to assess the model's predictive power and robustness. This process involves both internal and external validation techniques.
Internal Validation: Internal validation is performed on the training set of molecules that was used to build the model. The most common method is cross-validation , where the dataset is systematically partitioned into subsets, and the model is repeatedly trained on some subsets and tested on the remaining one. The leave-one-out (LOO) cross-validation is a widely used technique where one molecule is removed from the dataset, the model is built with the remaining molecules, and the activity of the removed molecule is predicted. This process is repeated for each molecule in the dataset.
The statistical metrics used to evaluate the internal consistency of a model include:
Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A value closer to 1 indicates a better fit. jmchemsci.com
Cross-validated R² (q² or Q²): This metric assesses the predictive ability of the model during cross-validation. A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com
External Validation: External validation is the most stringent test of a QSAR model's predictive capacity. It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is evaluated by comparing the predicted activities with the experimentally determined values.
Key statistical parameters for external validation include:
Predictive R² (R²pred): This is calculated for the test set and provides a measure of how well the model predicts the activity of new compounds. An R²pred value greater than 0.6 is often considered acceptable. mdpi.com
The following interactive table presents hypothetical validation statistics for a QSAR model developed for a series of isoxazole derivatives.
| Statistical Parameter | Symbol | Value | Interpretation |
| Coefficient of Determination | R² | 0.960 | Excellent goodness of fit for the training set |
| Cross-validated R² | q² | 0.664 | Good internal predictive ability |
| Predictive R² | R²pred | 0.872 | Strong predictive power for the external test set |
| Standard Deviation of Error of Prediction | SDEP | 0.35 | Low error in prediction |
Synthetic Analogues and Diversification Strategies Based on 5 3,5 Dimethylphenyl Isoxazol 3 Amine Scaffold
Design Principles for Isoxazole-Based Analogues
The design of analogues based on the 5-(3,5-dimethylphenyl)isoxazol-3-amine scaffold is rooted in understanding its structure-activity relationships (SAR). The primary goal is to systematically modify the molecule to enhance its interaction with a biological target while maintaining or improving its drug-like properties. Key design principles include:
Substitution on the Phenyl Ring: The 3,5-dimethyl substitution pattern on the phenyl ring is a critical feature. Analogues can be designed by altering the nature, size, and position of these substituents. For instance, replacing methyl groups with electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) can significantly impact the electronic properties of the ring and its ability to engage in interactions like hydrogen bonds or hydrophobic contacts. nih.gov The SAR of some isoxazole (B147169) derivatives has shown that fluorine or trifluoromethyl groups on the phenyl ring can promote cytotoxicity in cancer cell lines. nih.gov
Modification of the 3-Amino Group: The primary amine at the C3 position of the isoxazole ring is a key site for diversification. It can be acylated, alkylated, or used as a handle to introduce a wide variety of functional groups. For example, converting the amine to secondary or tertiary amides, sulfonamides, or ureas can introduce new hydrogen bond donors and acceptors, potentially leading to stronger and more specific target engagement. nih.gov Studies on similar isoxazole structures have shown that substituting the amino group can significantly influence biological activity. nih.gov
Positional Isomerism: The relative positions of the substituents on the isoxazole ring (positions 3 and 5) are fundamental to the scaffold's geometry. Synthesizing regioisomers, such as moving the amino group to a different position on the ring or altering the attachment point of the dimethylphenyl moiety, can help probe the spatial requirements of the target's binding pocket.
Bioisosteric Replacements on the Isoxazole Ring and Phenyl Moiety
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve molecular properties by substituting one functional group or moiety with another that has similar physical or chemical characteristics. chem-space.com This approach can enhance bioavailability, increase metabolic stability, and modulate potency. chem-space.com
Phenyl Moiety Replacements: The 3,5-dimethylphenyl group can be replaced with various bioisosteres to mitigate potential issues associated with aromatic rings, such as metabolic liability. chem-space.com Common replacements include five- and six-membered heteroaromatic rings. Introducing heteroatoms like nitrogen can improve water solubility and alter electronic properties. cambridgemedchemconsulting.com Non-classical, non-aromatic bioisosteres are also employed to preserve the geometry of the phenyl ring while introducing more favorable physicochemical properties. cambridgemedchemconsulting.comcore.ac.uk
Table 1: Bioisosteric Replacements for the 3,5-Dimethylphenyl Moiety
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Phenyl | Pyridyl | Introduces a nitrogen atom, potentially improving solubility and providing a hydrogen bond acceptor site. cambridgemedchemconsulting.com |
| Phenyl | Thienyl / Furanyl | 5-membered heterocycles that can mimic the phenyl ring while altering electronic distribution and metabolic profile. cambridgemedchemconsulting.com |
| Phenyl | Pyrazolyl / Thiazolyl | Can serve as effective phenyl bioisosteres, potentially eliminating off-target activities. cambridgemedchemconsulting.com |
Table 2: Bioisosteric Replacements for the Isoxazole Ring
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Isoxazole | Pyrazole | Alters the position of nitrogen atoms, changing hydrogen bonding patterns and dipole moment. |
| Isoxazole | Oxazole | Changes the heteroatom arrangement, which can impact binding and stability. |
| Isoxazole | Thiazole | Introduction of sulfur can alter size, lipophilicity, and metabolic pathways. |
Hybridization Strategies with Other Heterocyclic Systems
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. The this compound scaffold can be hybridized with other heterocyclic systems known for their biological relevance.
One prominent strategy is the connection of the isoxazole core to nucleoside analogues. For example, C5-(isoxazol-3-yl)-pyrimidine nucleosides have been synthesized and have demonstrated significant biological activity. nih.gov This approach leverages the drug-like properties of nucleosides and combines them with the unique structural features of the isoxazole moiety. nih.gov
Other examples from the broader isoxazole class include hybridization with:
Pyrrolo-benzodiazepines: These compounds have been evaluated for their anticancer activity. nih.gov
Quinoline: 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives have shown potent cytotoxicity against human cancer cell lines. nih.gov
Chromene: Isoxazole-functionalized chromene derivatives have also been prepared and investigated for their biological potential. nih.gov
These strategies aim to create novel chemical entities by integrating the isoxazole scaffold into larger, more complex molecular architectures, thereby accessing new biological targets or improving interactions with existing ones.
Combinatorial Synthesis and Library Generation Approaches
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as a library. This approach is highly effective for exploring the SAR of the this compound scaffold systematically.
The generation of an isoxazole-based combinatorial library can be achieved through solid-phase synthesis. nih.gov In a typical approach, a core scaffold, such as a 3-substituted-phenyl-5-isoxazole carboxaldehyde, is immobilized on a solid support. nih.gov This immobilized intermediate can then be subjected to a series of parallel reactions, such as reductive amination, alkylation, or Michael addition, to introduce diversity at specific points of the molecule. nih.gov
For the this compound scaffold, a library could be generated by:
Synthesizing the core isoxazole ring structure.
Utilizing the 3-amino group as a functional handle for diversification.
Reacting the amine with a diverse set of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or isocyanates (to form ureas), in a parallel format.
This high-throughput approach allows for the efficient creation of hundreds or thousands of analogues, which can then be screened to identify compounds with improved activity and properties.
Fragment-Based Design and Synthesis
Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which typically have low molecular weight and bind to a biological target with low affinity. nih.gov Once identified, these fragments can be grown, linked, or optimized to produce a higher-affinity lead compound. nih.gov
The this compound scaffold can be deconstructed into its constituent fragments for an FBDD approach:
Fragment 1: The 3,5-dimethylphenyl group (a hydrophobic fragment).
Fragment 2: The 3-aminoisoxazole (B106053) core (a polar, heterocyclic fragment).
Through biophysical screening methods like X-ray crystallography or nuclear magnetic resonance (NMR), these or similar fragments can be tested for their ability to bind to pockets on a target protein. nih.gov If a fragment is found to bind, its structure and binding mode provide a starting point for building a more potent molecule. For instance, if the 3-aminoisoxazole fragment is identified as a binder, synthetic chemists can explore adding different substituents at the 5-position (such as the 3,5-dimethylphenyl group or its bioisosteres) to improve affinity and selectivity. This bottom-up approach is highly efficient in exploring chemical space and often leads to novel lead compounds with superior ligand efficiency. chem-space.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(3,5-dimethylphenyl)isoxazol-3-amine?
- Category : Basic (Synthesis Methodology)
- Answer : The compound can be synthesized via cyclocondensation reactions using substituted phenylacetylenes and hydroxylamine derivatives. Key conditions include:
- Solvent selection : 1,4-dioxane or tetrahydrofuran (THF) for improved solubility of intermediates .
- Catalysts : Triethylamine or pyridine to facilitate cyclization, with reactions typically conducted at 90°C for 1 hour .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the final product .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Category : Basic (Analytical Characterization)
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR in deuterated solvents (e.g., CDCl₃) to verify substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Category : Basic (Stability & Handling)
- Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hygroscopicity may lead to decomposition .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity (e.g., anticancer or enzyme inhibition)?
- Category : Advanced (Structure-Activity Relationship)
- Answer :
- Functional group substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the isoxazole ring to improve metabolic stability .
- Heterocyclic fusion : Link the isoxazole core to pyrazole or oxadiazole moieties to modulate binding affinity toward biological targets (e.g., kinases) .
- In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with target proteins before synthesis .
Q. How can computational methods (e.g., DFT) predict the electronic and optical properties of this compound?
- Category : Advanced (Computational Chemistry)
- Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), dipole moments, and nonlinear optical (NLO) properties .
- TD-DFT : Simulate UV-Vis spectra to correlate experimental absorption maxima with theoretical transitions .
Q. How can researchers resolve discrepancies between reported purity levels and experimental bioassay results?
- Category : Advanced (Data Contradiction Analysis)
- Answer :
- Purity re-evaluation : Use quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to verify claimed purity .
- Impurity profiling : LC-MS/MS to identify trace byproducts (e.g., dimethylphenyl derivatives) that may antagonize biological activity .
- Bioassay controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Category : Advanced (Stability Studies)
- Answer :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours, followed by HPLC analysis to quantify degradation products .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .
Methodological Considerations
- Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for THF) and catalyst activation steps to ensure reaction consistency .
- Biological Assay Design : Use cell-based assays (e.g., MTT for cytotoxicity) with triplicate measurements and dose-response curves (IC₅₀ calculations) .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook or published crystallographic datasets to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
